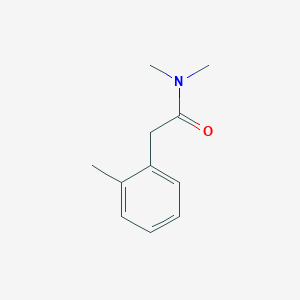

N,N-dimethyl-2-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-2-(2-methylphenyl)acetamide: is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide is attached to a 2-methylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Amidation: One common method to synthesize N,N-dimethyl-2-(2-methylphenyl)acetamide involves the direct amidation of 2-methylphenylacetic acid with dimethylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond.

Acylation of Dimethylamine: Another method involves the acylation of dimethylamine with 2-methylphenylacetyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dimethyl-2-(2-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-(2-methylphenyl)ethylamine.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used as a reagent to study enzyme-catalyzed reactions involving amides. It can also be used as a model compound to investigate the metabolism of amides in biological systems.

Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-dimethylacetamide: Similar in structure but lacks the 2-methylphenyl group.

N-methyl-2-(2-methylphenyl)acetamide: Similar but has only one methyl group on the nitrogen atom.

2-(2-methylphenyl)acetamide: Lacks the dimethyl substitution on the nitrogen atom.

Uniqueness: N,N-dimethyl-2-(2-methylphenyl)acetamide is unique due to the presence of both the dimethylamino group and the 2-methylphenyl group. This combination imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

Biological Activity

N,N-Dimethyl-2-(2-methylphenyl)acetamide, often referred to as a derivative of dimethylacetamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its functionality.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group and a dimethyl substitution on the nitrogen atom. The presence of the 2-methylphenyl group significantly influences its chemical reactivity and biological properties.

- Molecular Formula: C11H15NO

- Molecular Weight: 179.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, thereby affecting various metabolic pathways.

- Enzyme Inhibition : Studies indicate that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both crucial for neurotransmitter regulation in the nervous system . This inhibition can potentially enhance acetylcholine levels, making it relevant for conditions like Alzheimer's disease.

- Receptor Binding : The compound may also interact with various receptors, influencing physiological responses such as pain modulation and inflammation.

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antimicrobial properties. In vitro studies have evaluated their effectiveness against a range of bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported, indicating their potency against Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0195 |

| Compound C | C. albicans | 0.039 |

Antifungal Activity

The antifungal efficacy of this compound derivatives has also been explored, particularly against Candida species.

- Activity Levels : Compounds showed varying degrees of effectiveness, with some exhibiting strong antifungal activity at concentrations lower than those required for antibacterial effects.

Case Studies

- Neuroprotective Effects : A study involving the evaluation of this compound indicated potential neuroprotective effects by modulating cholinergic activity in animal models, suggesting its utility in treating neurodegenerative disorders .

- Analgesic Properties : Another investigation highlighted the compound's analgesic properties through modulation of pain pathways, providing insights into its potential application in pain management therapies.

Structural Analysis

Advanced computational methods such as molecular docking studies have been employed to understand the interactions between this compound and its biological targets.

Properties

CAS No. |

3917-57-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-9-6-4-5-7-10(9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |

InChI Key |

MJMDTKYICYHSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.